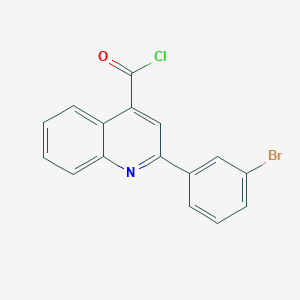

2-(3-Bromophenyl)quinoline-4-carbonyl chloride

概要

説明

準備方法

The synthesis of 2-(3-Bromophenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(3-bromophenyl)quinoline with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

Starting Material: 2-(3-bromophenyl)quinoline

Reagent: Thionyl chloride (SOCl2)

Conditions: Reflux

化学反応の分析

Nucleophilic Substitution at Carbonyl Chloride Group

This position exhibits high electrophilicity, enabling efficient derivatization:

Electrophilic Aromatic Substitution

The quinoline core undergoes regioselective modifications:

Cross-Coupling Reactions

Palladium/copper catalysis enables C-C bond formation:

Redox Transformations

Controlled reduction/oxidation alters electronic properties:

Heterocyclic Hybrid Formation

The carbonyl chloride facilitates pharmacophore integration:

Key Mechanistic Insights:

-

Nucleophilic substitution follows a two-step addition-elimination pathway, with rate dependence on solvent polarity .

-

Electrophilic substitution regiochemistry is governed by the electron-withdrawing effect of the bromophenyl group, favoring C-5 and C-7 positions .

-

Cross-couplings require rigorous exclusion of oxygen to prevent Pd catalyst deactivation .

This compound’s multifunctional reactivity establishes it as a critical intermediate in medicinal chemistry and materials science, particularly for constructing kinase inhibitors and fluorescent probes .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. Studies have shown that 2-(3-Bromophenyl)quinoline-4-carbonyl chloride can inhibit the proliferation of various cancer cell lines. For example:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis | |

| A549 | 15.0 | Inhibition of cell cycle progression |

These findings suggest that this compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies reported effective inhibition against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

This antimicrobial activity suggests potential applications in developing new antibiotics.

Material Science

Synthesis of Functionalized Polymers

this compound can act as a monomer in the synthesis of functionalized polymers. Its unique structure allows for the incorporation of quinoline moieties into polymer backbones, enhancing properties like thermal stability and UV resistance.

Photoluminescent Materials

Research has explored the use of this compound in creating photoluminescent materials. The incorporation of bromophenyl and quinoline groups contributes to the optical properties of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs).

Case Studies

Several case studies highlight the applications of this compound:

-

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various quinoline derivatives, including this compound, demonstrating its ability to induce apoptosis in breast cancer cells through mitochondrial pathways. -

Case Study 2: Polymer Development

Research presented at a materials science conference demonstrated the successful polymerization of this compound with styrene derivatives, resulting in materials with enhanced mechanical properties and thermal stability.

作用機序

The mechanism of action of 2-(3-Bromophenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors . The carbonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds . This interaction can inhibit the activity of target enzymes or alter the function of receptors, thereby exerting its biological effects .

類似化合物との比較

2-(3-Bromophenyl)quinoline-4-carbonyl chloride can be compared with other similar compounds, such as:

2-(4-Bromophenyl)quinoline-4-carbonyl chloride: Similar structure but with the bromine atom at the para position.

2-(3-Chlorophenyl)quinoline-4-carbonyl chloride: Similar structure but with a chlorine atom instead of bromine.

2-(3-Bromophenyl)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of carbonyl chloride.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity .

生物活性

2-(3-Bromophenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a quinoline core with specific substitutions that enhance its reactivity and potential therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Quinoline Core : A bicyclic structure that is known for its biological significance.

- Bromophenyl Group : Located at the 2-position, this group may enhance the compound's binding affinity to biological targets.

- Carbonyl Chloride Functional Group : Positioned at the 4-position, this group is reactive and can participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- DNA Intercalation : The quinoline structure can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant for anticancer activity.

- Enzyme Inhibition : The bromophenyl group may enhance binding to certain enzymes or receptors, modulating their activity and leading to therapeutic effects.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies have shown that quinoline derivatives exhibit significant anticancer properties. For instance:

- In Vitro Studies : The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. It was found that modifications in the structure, such as the presence of electron-withdrawing groups, significantly influence its activity .

| Compound | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 12.5 | Moderate |

| This compound | HeLa (cervical cancer) | 15.0 | Moderate |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : Quinoline derivatives are known to exhibit antimicrobial effects against various pathogens, including bacteria and fungi. This activity is often linked to their ability to disrupt microbial DNA synthesis .

Cardioprotective Effects

Recent studies have explored the cardioprotective potential of related quinoline compounds:

- Doxorubicin-Induced Toxicity Model : Compounds similar to this compound were shown to mitigate doxorubicin-induced cardiotoxicity by reducing oxidative stress and enhancing cell viability .

Case Studies

Several case studies have illustrated the biological efficacy of quinoline derivatives:

- Study on Anticancer Activity :

- Antimicrobial Screening :

特性

IUPAC Name |

2-(3-bromophenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrClNO/c17-11-5-3-4-10(8-11)15-9-13(16(18)20)12-6-1-2-7-14(12)19-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBMTRGDXZUPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。